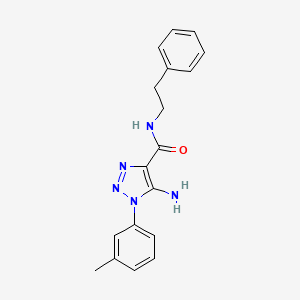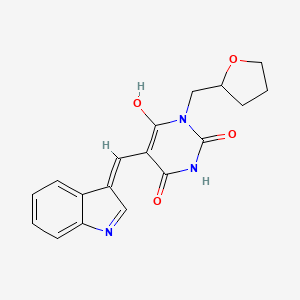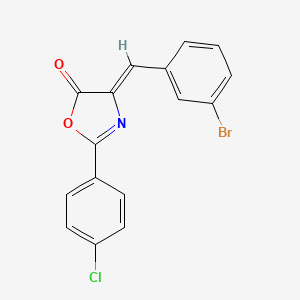![molecular formula C21H24ClNO2 B5973659 [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives, which are known to possess a wide range of biological activities. CPME has been synthesized using various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including acetylcholine, serotonin, and dopamine. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It has also been shown to modulate the activity of serotonin and dopamine receptors, which are involved in various neurological processes.
Biochemical and Physiological Effects:
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the pathogenesis of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its wide range of biological activities. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological and inflammatory diseases. However, one of the limitations of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its potential toxicity. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. One of the areas of research is the development of more efficient and cost-effective methods for the synthesis of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. Another area of research is the investigation of the potential use of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in the treatment of various neurological and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol and its potential toxicity. Additionally, the development of novel derivatives of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesemethoden
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with 2-phenylethylpiperidine in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-phenylethanol in the presence of a base, followed by reaction with piperidine and reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. It has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various cognitive functions.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-19-9-4-8-18(14-19)20(25)23-13-5-11-21(15-23,16-24)12-10-17-6-2-1-3-7-17/h1-4,6-9,14,24H,5,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPRGQCTZKYPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)

![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)

![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)


![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)